Ethyl 2-oxo-5-phenylpentanoate
Overview
Description
Ethyl 2-oxo-5-phenylpentanoate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . . This compound is characterized by its ethyl ester functional group attached to a 2-oxo-5-phenylpentanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-5-phenylpentanoate can be synthesized through various methods. One common synthetic route involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by esterification . The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Benzenepentanoic acid derivatives.
Reduction: Hydroxy derivatives of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-oxo-5-phenylpentanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation .
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-oxo-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the formation of corresponding acids and alcohols . The keto group in the molecule can also participate in redox reactions, influencing various metabolic pathways .
Comparison with Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the phenyl group.
Ethyl 3-oxo-3-phenylpropanoate: Similar but with a shorter carbon chain.
Ethyl benzoylacetate: Contains a benzoyl group instead of a phenyl group.
Uniqueness: Ethyl 2-oxo-5-phenylpentanoate is unique due to its specific structural features, such as the presence of both a phenyl group and a keto group on the pentanoate backbone. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
ethyl 2-oxo-5-phenylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCZYRJTANZIEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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